molecular formula C30H52O B1255732 (3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol

(3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol

Cat. No.: B1255732
M. Wt: 428.7 g/mol
InChI Key: XCDQFROEGGNAER-PPGXERKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

(3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Friedelin (friedelan-3-one).

    Reduction: this compound.

    Substitution: Depending on the substituent, products can vary widely.

Scientific Research Applications

(3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol has numerous scientific research applications:

Mechanism of Action

(3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol exerts its effects through various molecular targets and pathways. For instance, it has been shown to modulate the AMPK-mTOR signaling pathway, which is crucial for autophagy and cellular metabolism . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol is unique due to its specific stereochemistry, which influences its biological activity and pharmacological properties. Its ability to modulate multiple signaling pathways and its diverse range of bioactivities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C30H52O

Molecular Weight

428.7 g/mol

IUPAC Name

(3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol

InChI

InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22?,23?,24?,26+,27+,28-,29+,30-/m0/s1

InChI Key

XCDQFROEGGNAER-PPGXERKRSA-N

Isomeric SMILES

C[C@H]1[C@H](CCC2[C@@]1(CCC3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5(C4CC(CC5)(C)C)C)C)C)C)C)O

Canonical SMILES

CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O

Synonyms

3beta-friedelinol
epi-friedelinol
epifriedelanol
friedelanol
friedelinol
friedelinol, (3beta)-isome

Origin of Product

United States

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